![molecular formula C9H8FN3O B1442857 [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-65-2](/img/structure/B1442857.png)
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
“[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, including “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol”, is accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of these compounds is often (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” include the Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The presence of the 1,2,3-triazole ring in this compound is significant because triazoles are known for their stability and bioactivity. They are often used in medicinal chemistry for the development of new drugs. The fluorine atom can influence the biological activity of the compound, potentially leading to the discovery of new pharmaceuticals with enhanced efficacy and selectivity .
Organic Synthesis
This compound can serve as a building block in organic synthesis. The triazole ring can act as a scaffold for constructing more complex molecules. Its reactivity with various organic reagents can lead to the synthesis of a wide range of derivatives, which can be further explored for different chemical properties and activities .
Material Science
Fluorinated compounds, such as this one, have unique properties that make them suitable for material science applications. They can be used in the development of light-emitting diodes (LEDs), liquid crystals, and other electronic materials due to their ability to influence electrical properties and enhance stability .
Supramolecular Chemistry
The triazole moiety can engage in hydrogen bonding and other non-covalent interactions, which is valuable in supramolecular chemistry. This compound could be used to design new ligands for metal coordination or to create novel molecular assemblies and networks .
Polymer Chemistry
In polymer chemistry, this compound could be utilized to modify the properties of polymers. For example, it could be incorporated into polymer chains to alter their thermal stability, mechanical strength, or to introduce specific functionalities that can be exploited in various industrial applications .
Fluorescent Imaging
The structural features of this compound, particularly the fluorophenyl group, may allow it to be used as a fluorescent probe. Such probes are essential in biological research for imaging and studying the behavior of molecules within cells .
Orientations Futures
The future directions for the research and development of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .
Propriétés
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWXKRQCFFJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
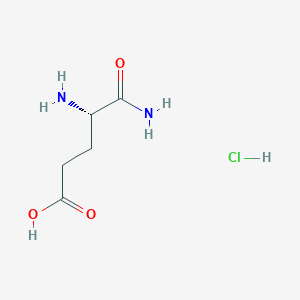
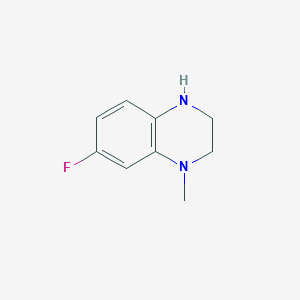
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
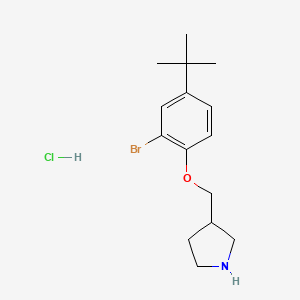
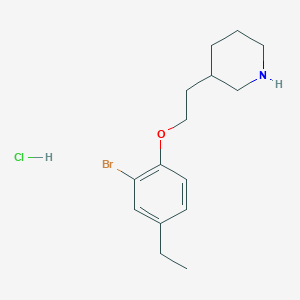
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
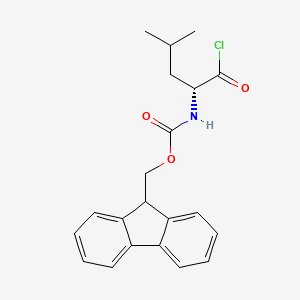

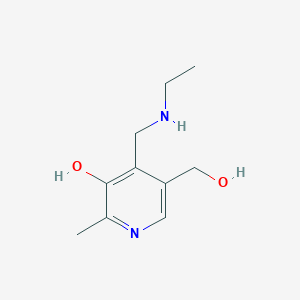

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)